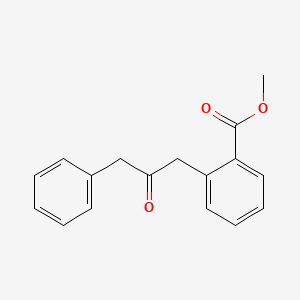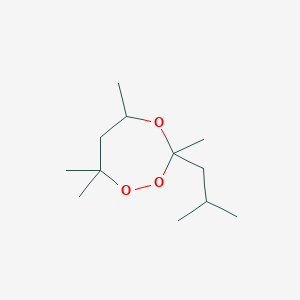
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is an organic compound that belongs to the class of trioxepanes. These compounds are characterized by a seven-membered ring containing three oxygen atoms. The presence of multiple methyl groups and a 2-methylpropyl group makes this compound highly branched and potentially interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with a peroxide in the presence of an acid catalyst can lead to the formation of the trioxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trioxane: Another compound with a similar ring structure but fewer methyl groups.
1,2,4-Trioxolane: A five-membered ring analog with similar chemical properties.
1,3,5-Trioxane: A six-membered ring compound with three oxygen atoms.
Uniqueness
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is unique due to its highly branched structure and the presence of multiple methyl groups
Propriétés
Numéro CAS |
400089-92-1 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,5,7,7-tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane |
InChI |
InChI=1S/C12H24O3/c1-9(2)7-12(6)13-10(3)8-11(4,5)14-15-12/h9-10H,7-8H2,1-6H3 |
Clé InChI |
YXYUFOQNACHLNL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OOC(O1)(C)CC(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


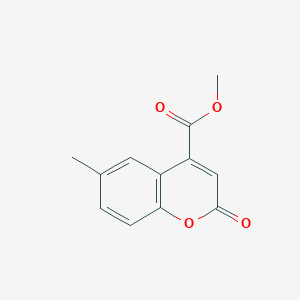
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
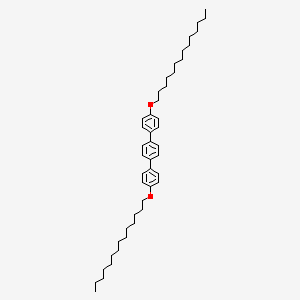
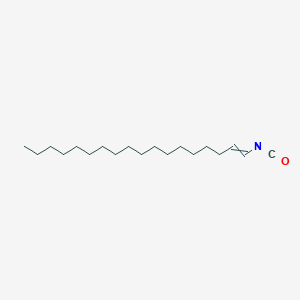
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

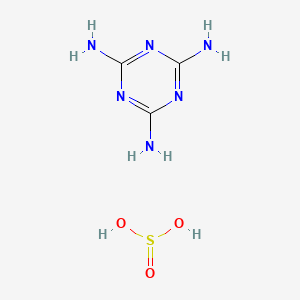
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
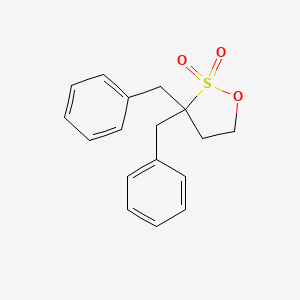
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
